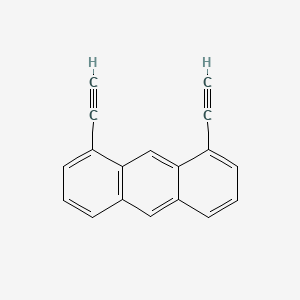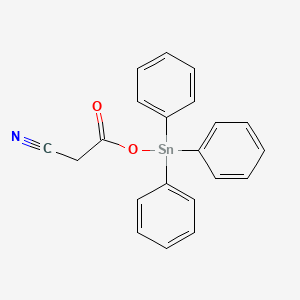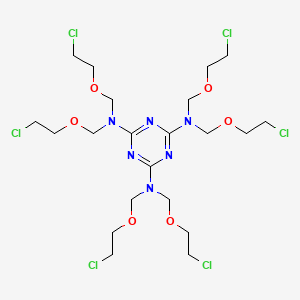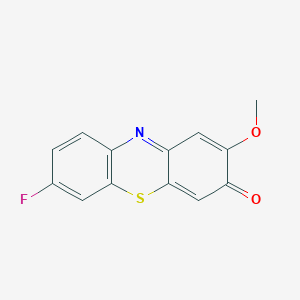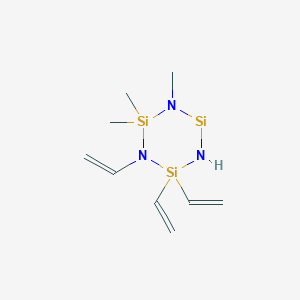
Trimethyltrivinylcyclotrisilazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyltrivinylcyclotrisilazane, also known as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane, is a chemical compound with the molecular formula C9H21N3Si3. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its unique structure, which includes three silicon atoms bonded to nitrogen and carbon atoms, forming a cyclic structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyltrivinylcyclotrisilazane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with ammonia in the presence of a catalyst. The reaction typically occurs at elevated temperatures and results in the formation of the desired cyclic silazane compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors and controlled environments to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyltrivinylcyclotrisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and substituted silazanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyltrivinylcyclotrisilazane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of trimethyltrivinylcyclotrisilazane involves its interaction with various molecular targets. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are facilitated by the presence of silicon and nitrogen atoms in the compound, which can participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisilazane: Another silazane compound with similar properties but different structural features.
Trimethylsilylacetylene: A compound with similar reactivity but different applications.
Hexamethylcyclotrisilazane: A cyclic silazane with different substituents.
Uniqueness
Trimethyltrivinylcyclotrisilazane is unique due to its combination of vinyl and methyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its cyclic structure also contributes to its stability and makes it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C9H19N3Si3 |
|---|---|
Poids moléculaire |
253.52 g/mol |
InChI |
InChI=1S/C9H19N3Si3/c1-7-12-14(5,6)11(4)13-10-15(12,8-2)9-3/h7-10H,1-3H2,4-6H3 |
Clé InChI |
KNLJAUIHCQAYAE-UHFFFAOYSA-N |
SMILES canonique |
CN1[Si]N[Si](N([Si]1(C)C)C=C)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


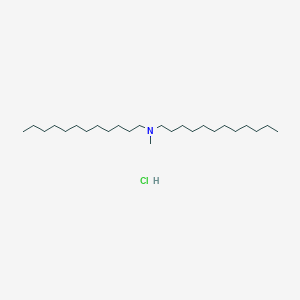
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


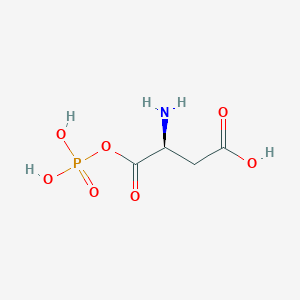
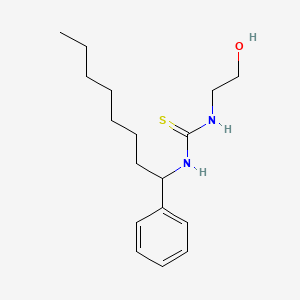

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
